2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid
Overview
Description
2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is known for its biological activity and has been explored for its therapeutic potential in treating various diseases.
Mechanism of Action
Target of Action
The primary targets of 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid, also known as Imidazo[1,2-a]pyridine-5-acetic acid, are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
The compound interacts with its targets by binding to GABA receptors, similar to classical benzodiazepine tranquilizers . This binding action results in the blocking of these receptors, which in turn leads to a hypnotic effect .
Biochemical Pathways
The compound affects the GABAergic pathway, which is responsible for inhibitory neurotransmission in the brain . The downstream effects of this interaction include sedation, relaxation, and short-term treatment of insomnia .
Pharmacokinetics
Similar compounds like zolpidem, which are also imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, are known to have good bioavailability and are used in medicine .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of GABA receptors, leading to sedative and hypnotic effects . This makes it useful in the treatment of conditions like short-term insomnia and some disorders of brain function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the pH, temperature, and reaction time. For example, adjusting the pH to 0.5-1 using hydrochloric acid, followed by stirring and separation processes, can yield high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used for treating insomnia, it shares the imidazo[1,2-a]pyridine core structure.
Alpidem: Another compound with similar structure, used for its anxiolytic properties.
Uniqueness
2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical transformations makes it a valuable building block in synthetic chemistry. Additionally, its derivatives have shown promising therapeutic potential with fewer side effects compared to traditional benzodiazepines .
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-5-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)6-7-2-1-3-8-10-4-5-11(7)8/h1-5H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIHHHLFEMQMOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596656 | |
Record name | (Imidazo[1,2-a]pyridin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175143-91-6 | |
Record name | (Imidazo[1,2-a]pyridin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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